N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5
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Overview
Description
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5, is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.
Scientific Research Applications
1. Micropatterned Three-Dimensional Culture in Hydrogels
A study by Tamura et al. (2015) reports on the use of azide-modified gelatin, prepared by mixing gelatin with Azide-PEG4-NHS ester solutions, for micropatterned three-dimensional culture in hydrogels. This novel click-crosslinkable and photodegradable gelatin hydrogel is useful for micropatterning and cell encapsulation in hydrogels (Tamura et al., 2015).
2. Hydrogel Formation for Biomedical Applications
Strehin et al. (2013) describe the use of N-hydroxysuccinimide (NHS) activated oxo-esters and N-cysteine endgroups, chemically synthesized from branched poly(ethylene glycol) (PEG), for the formation of hydrogels. This method is used for in-vitro cell encapsulation and in-vivo implantation, representing a promising strategy for chemical cross-linking of hydrogels in biological contexts (Strehin et al., 2013).
3. Controlled PEGylation of Proteins via Click-Chemistry
Martynenko-Makaev et al. (2018) introduce a two-step modification of proteins with branched polyethyleneglycols via click-chemistry, including the synthesis of branched PEG azide reagent. This approach allows for controlled site-specific pegylation, optimizing therapeutic protein drugs (Martynenko-Makaev et al., 2018).
4. Calcium-Binding Near-Infrared Fluorescent Nanoprobe
Lim et al. (2020) report the design of a calcium-binding near-infrared fluorescence (NIRF) nanoprobe by chemically coupling alendronate and NIRF-emitting Cy5.5-labeled dibenzocyclooctyne to azide-polyethylene glycol-NHS ester. This nanoprobe has potential for calcium imaging in vitro and in vivo, particularly for bone tissue imaging (Lim et al., 2020).
5. Analytical Methods for PEGylated Biopharmaceuticals
Crafts et al. (2016) discuss the use of N-hydroxysuccinimide (NHS) esters in the process of covalently bonding PEG to active peptides or proteins (PEGylation), improving bioavailability and reducing immunogenicity. This highlights the importance of NHS esters in the development of PEGylated biopharmaceuticals (Crafts et al., 2016).
6. Site-Specific Protein Labeling
Dempsey et al. (2018) describe a method for transforming NHS-esters into site-specific protein labeling on N-terminal Cys residues. This approach clarifies mechanistic features of proteins and is useful for biochemical investigation (Dempsey et al., 2018).
Properties
Molecular Formula |
C55H73ClN4O16 |
---|---|
Molecular Weight |
1081.65 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C48H65N6O11.ClH/c1-47(2)38-12-8-10-14-40(38)52(22-26-60-30-34-63-33-29-59-25-21-50-51-49)42(47)16-6-5-7-17-43-48(3,4)39-13-9-11-15-41(39)53(43)23-27-61-31-35-64-37-36-62-32-28-58-24-20-46(57)65-54-44(55)18-19-45(54)56;/h5-17H,18-37H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DQTDTGOLVZSMQB-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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